N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine carboxamide class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with a carboxamide substituent at position 2. The 1-position is substituted with a 3-methoxypropyl group, while the carboxamide nitrogen is linked to a 3-methoxyphenyl moiety. This structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as observed in structurally related analogs .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-12-6-11-25-18(21(27)23-15-7-5-8-16(13-15)30-2)14-17-20(25)24-19-9-3-4-10-26(19)22(17)28/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVHKDIPPCCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the compound's biological activity based on available literature, including in vitro studies and computational analyses.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant antimicrobial properties. In a study assessing various derivatives, the compound showed promising activity against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Antimalarial Activity
A notable area of interest is the compound's potential as an antimalarial agent. In vitro assays targeting Plasmodium falciparum revealed that related compounds within the same chemical class demonstrated IC50 values between 0.210 and 0.530 µM against PfCDPK4 and PfCDPK1 kinases . This suggests that this compound may possess similar inhibitory capabilities.
Cytotoxicity Studies
Cytotoxicity evaluations were conducted using HeLa cell lines to determine the safety profile of the compound. Results indicated moderate cytotoxicity with an IC50 value exceeding 50 µM, suggesting a favorable therapeutic index for further development .
The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cellular signaling pathways. Molecular docking studies have shown that the compound can effectively bind to active sites of target proteins, which may disrupt their function and lead to antiparasitic effects .
Case Studies and Research Findings
Scientific Research Applications
The compound N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its applications, particularly in the fields of pharmaceuticals and biochemistry, highlighting its biological activities and synthesis methodologies.
Anticancer Activity
Research indicates that pyrido-pyrimidine derivatives exhibit promising anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer proliferation and metastasis. Studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, similar to other pyrimidine derivatives that have been studied .
Antimicrobial Activity
Pyrido-pyrimidine derivatives have been reported to possess antimicrobial activities against various pathogens. The unique structure allows for interaction with microbial enzymes or receptors, potentially leading to the disruption of microbial growth .
Neuroprotective Effects
Some studies suggest that derivatives of this compound may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Case Study 1: Anticancer Activity
In a recent study published in the Bulletin of the Chemical Society of Ethiopia, derivatives were synthesized and tested for anticancer activity against various cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development into therapeutic agents .
Case Study 2: Anti-inflammatory Properties
Another study focused on evaluating the anti-inflammatory effects of similar pyrido-pyrimidine compounds using animal models of inflammation. The results showed a marked reduction in inflammatory markers, supporting the compound's application in treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Estimated based on molecular formula (C₂₃H₂₅N₃O₄); †Includes 9-methyl group; ‡Estimated.
Key Observations:
1-Position Substituents : The 3-methoxypropyl group (common in the target compound and analogs ) confers flexibility and moderate hydrophilicity compared to benzyl or methyl groups in earlier analogs .
Carboxamide N-Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
